REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3]1[CH2:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([N+:12]([O-:14])=[O:13])=[CH:7][CH:6]=2>CO.C1COCC1.[Pd]>[CH3:1][N:2]([CH3:15])[CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:12]([O-:14])=[O:13])[CH:9]=2)[CH2:4]1 |f:1.2|
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Name
|
Dimethyl-(5-nitro-1H-inden-2-yl)-amine
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(C=1CC2=CC=C(C=C2C1)[N+](=O)[O-])C
|
Name
|
MeOH THF
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at r.t.
|
Type
|
CUSTOM
|
Details
|
for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrated filtrate was further purified via short silica gel column chromatography (EtOAc: MeOH=6:4)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CC2=CC=C(C=C2C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 830 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |